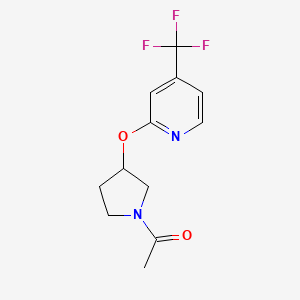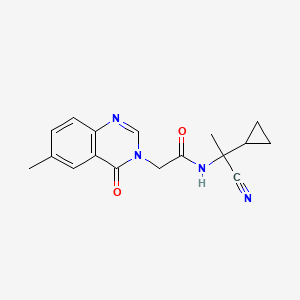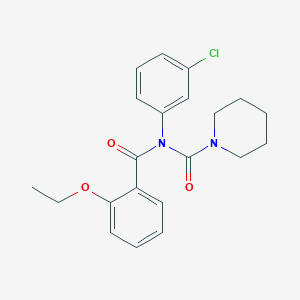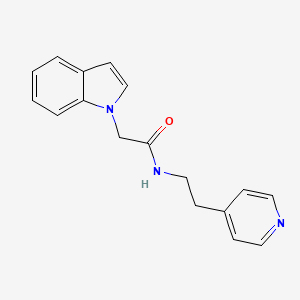
2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is an organic compound that features both an indole and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with indole and 4-pyridinecarboxaldehyde.
Step 1: The indole is reacted with bromoacetic acid in the presence of a base such as potassium carbonate to form 2-(1H-indol-1-yl)acetic acid.
Step 2: The 2-(1H-indol-1-yl)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Step 3: The acyl chloride is reacted with 2-(pyridin-4-yl)ethylamine in the presence of a base like triethylamine to yield 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted acetamides.
科学研究应用
Chemistry
In chemistry, 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its dual aromatic systems make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential interactions with various enzymes and receptors. It is particularly of interest in the study of neurotransmitter systems due to the presence of the indole moiety, which is structurally similar to serotonin.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism by which 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural ligands like serotonin, allowing the compound to bind to serotonin receptors and modulate their activity. The pyridine moiety can interact with other binding sites, enhancing the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(1H-indol-1-yl)acetamide: Lacks the pyridine moiety, making it less versatile in terms of binding interactions.
N-(2-(pyridin-4-yl)ethyl)acetamide: Lacks the indole moiety, reducing its potential interactions with serotonin receptors.
2-(1H-indol-1-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure but with the pyridine nitrogen in a different position, which can affect binding properties.
Uniqueness
2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is unique due to the presence of both indole and pyridine moieties, which allows it to interact with a broader range of biological targets. This dual functionality makes it a valuable compound in medicinal chemistry for the development of multi-target drugs.
属性
IUPAC Name |
2-indol-1-yl-N-(2-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(19-11-7-14-5-9-18-10-6-14)13-20-12-8-15-3-1-2-4-16(15)20/h1-6,8-10,12H,7,11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLJFMZJRCNAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2842128.png)
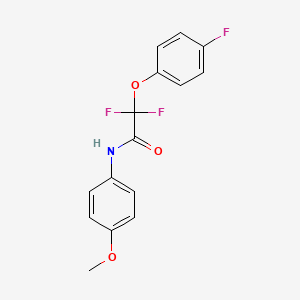
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2842132.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)oxane-4-carboxamide](/img/structure/B2842133.png)
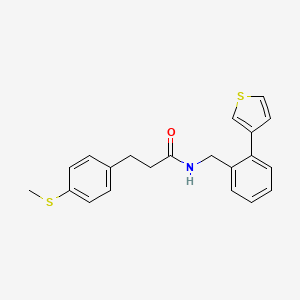
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3-fluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2842135.png)
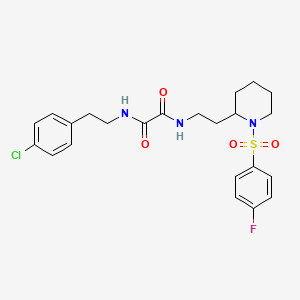
![2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione](/img/structure/B2842137.png)
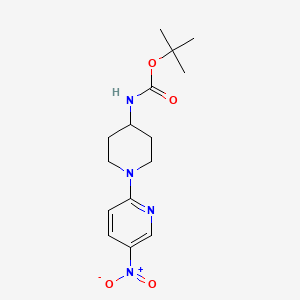
![N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2842140.png)
![N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2842142.png)
